1-Acetyl-5-methyl-1H-indazol-3(2H)-one
Description
1-Acetyl-5-methyl-1H-indazol-3(2H)-one is a heterocyclic compound featuring an indazole core substituted with an acetyl group at the 1-position and a methyl group at the 5-position. Indazole derivatives are of significant interest in medicinal and synthetic chemistry due to their diverse biological activities, including kinase inhibition, anticancer, and anti-inflammatory properties. This compound’s structural features make it a candidate for studying structure-activity relationships (SAR) in drug discovery and materials science.
Properties
CAS No. |
152839-61-7 |
|---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.2 g/mol |
IUPAC Name |
1-acetyl-5-methyl-2H-indazol-3-one |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-4-9-8(5-6)10(14)11-12(9)7(2)13/h3-5H,1-2H3,(H,11,14) |
InChI Key |
FDIUAXHGEFERIJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(NC2=O)C(=O)C |
Canonical SMILES |
CC1=CC2=C(C=C1)N(NC2=O)C(=O)C |
Synonyms |
3H-Indazol-3-one, 1-acetyl-1,2-dihydro-5-methyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Acetyl-1-isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one (Compound 5-01)
Key Differences :
- Core Structure : Compound 5-01 contains a benzimidazolone scaffold (fused benzene and imidazole rings) compared to the indazolone core of the target compound.
- Substituents : The acetyl group is at C3 in 5-01 versus N1 in the target compound. Additionally, 5-01 has an isopropyl group at N1, whereas the target compound has a methyl group at C4.
- Physicochemical Properties :
- Melting Point : 5-01 exhibits a melting point of 146–148°C, influenced by its rigid benzimidazolone core and substituent packing.
- NMR Data : The acetyl group in 5-01 causes distinct shifts (e.g., 2.75 ppm for CH3 in $^1$H NMR), while the indazolone’s acetyl group would likely show upfield/downfield shifts depending on conjugation.
Table 1: Comparative Data for Indazolone and Benzimidazolone Derivatives
Isoquinolin-1(2H)-one and Dihydroisobenzoquinoline-3(2H)-one
Key Differences :
- Ring System: These compounds feature larger fused-ring systems (isoquinoline or isobenzoquinoline) compared to the bicyclic indazolone.
- Synthetic Routes: Synthesized via transition metal-free cascade reactions of alkynols and imines, contrasting with indazolone derivatives, which often require metal catalysts or acetylation protocols.
Hydrogen Bonding and Crystallography
The indazolone core’s hydrogen-bonding capacity differs from benzimidazolones due to variations in nitrogen positioning. For example, the indazolone’s N2-H may form stronger intermolecular hydrogen bonds compared to the benzimidazolone’s N1-H, influencing crystal packing and solubility. Tools like SHELXL and ORTEP-3 are critical for analyzing these interactions in crystallographic studies.
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